(2,4,5-Trimethylphenyl)azanium;chloride

Description

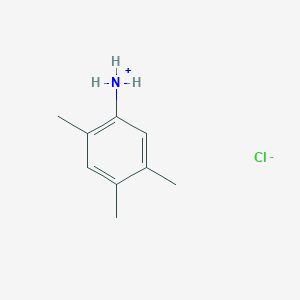

(2,4,5-Trimethylphenyl)azanium;chloride is a quaternary ammonium salt with the molecular formula C₉H₁₄N⁺·Cl⁻ and a molecular weight of 179.67 g/mol. The cationic moiety consists of a trimethylphenyl group (2,4,5-trimethyl substitution) bonded to a nitrogen atom, forming an azanium ion, paired with a chloride counterion. This compound is structurally characterized by its aromatic substitution pattern, which influences its steric and electronic properties.

Properties

IUPAC Name |

(2,4,5-trimethylphenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSNPQBFMPYUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[NH3+])C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21436-97-5 | |

| Record name | Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Structural Analogues in the Azanium Chloride Family

Benzethonium Chloride

- IUPAC Name: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium; chloride

- Molecular Formula: C₂₇H₄₂NO₂⁺·Cl⁻

- Molecular Weight : 448.08 g/mol

- Key Features : Incorporates a branched alkyl chain and ethoxy linkages, enhancing hydrophobicity.

- Applications : Widely used as an antimicrobial agent and surfactant due to its amphiphilic structure .

Trimethyl-(2-Phosphonooxyethyl)Azanium Chloride

- Molecular Formula: C₅H₁₅ClNO₄P⁺

- Molecular Weight : 227.60 g/mol

- Key Features : Contains a phosphoryloxyethyl group, enabling interactions with biological membranes.

- Applications : Precursor for phospholipids and biochemical research reagents .

Triethyl-[(3-phenoxyphenyl)methyl]azanium Chloride

- Molecular Formula: C₁₉H₂₆ClNO

- Molecular Weight : 319.87 g/mol

- Key Features: Phenoxyphenyl substituent provides aromatic bulk, influencing solubility and phase-transfer capabilities.

- Applications: Potential surfactant or catalyst in organic synthesis .

Comparative Data Table

Substituent-Driven Functional Differences

- Aromatic Substitution: The 2,4,5-trimethylphenyl group in the target compound offers moderate steric hindrance compared to bulkier substituents like the phenoxyphenyl group in triethyl-[(3-phenoxyphenyl)methyl]azanium chloride. This affects solubility and reactivity in polar solvents .

- Alkyl vs. Aromatic Chains : Benzethonium chloride’s long alkyl-ether chain enhances its surfactant properties, whereas the target compound’s compact aromatic structure may limit micelle formation but improve thermal stability .

- Electronic Effects: The electron-donating methyl groups in this compound contrast with electron-withdrawing phosphoryl groups in Trimethyl-(2-Phosphonooxyethyl)Azanium Chloride, influencing charge distribution and reactivity .

Catalytic and Biochemical Relevance

- Imidazolium Salts : N,N′-(2,4,6-Trimethylphenyl)imidazolium chloride (IMes·HCl) shares a similar trimethylphenyl substitution pattern. It demonstrates high catalytic activity in benzoin condensation, suggesting that the target compound’s aromatic substituents could be optimized for catalysis if functionalized appropriately .

- Biological Interactions: While Benzethonium chloride is bioactive (antimicrobial), the target compound’s bioactivity remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.